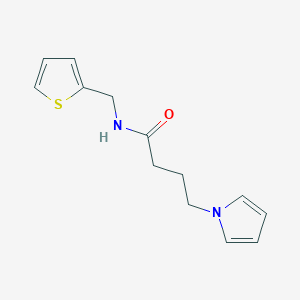![molecular formula C17H20N2O2 B2903846 N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide CAS No. 2411296-92-7](/img/structure/B2903846.png)
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide, also known as BPEP, is a chemical compound that has been studied for its potential use in neuroscience research. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in various neurological disorders. In
Wirkmechanismus
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that is widely distributed in the central nervous system. The blockade of mGluR5 by this compound has been shown to modulate glutamate signaling, which is involved in various neurological processes, including learning and memory, synaptic plasticity, and neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes in the brain. This compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. This compound has also been shown to reduce neuroinflammation and oxidative stress in animal models of Parkinson's disease. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide has several advantages for lab experiments. This compound is a selective antagonist of mGluR5, which allows for the specific modulation of glutamate signaling. This compound is also readily available and easy to synthesize. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the exploration of the potential therapeutic applications of this compound in various neurological disorders. Additionally, the mechanisms underlying the effects of this compound on cognitive function, neuroinflammation, and drug addiction should be further elucidated. Finally, the development of new formulations of this compound that improve its solubility and half-life could enhance its effectiveness in lab experiments.
Synthesemethoden
The synthesis of N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide involves a series of chemical reactions that use readily available starting materials. The first step involves the reaction of 4-benzylpiperidine with 2-bromoacetyl propionyl bromide to form N-(4-benzylpiperidin-1-yl)-2-bromoacetamide. This intermediate is then reacted with propargylamine in the presence of a palladium catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide has been extensively studied for its potential use in neuroscience research. As an mGluR5 antagonist, this compound has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. This compound has also been studied for its potential use in addiction research, as mGluR5 has been implicated in drug addiction.
Eigenschaften
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-16(20)18-13-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h1,3-7,15H,8-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGOITXQVGTKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B2903764.png)
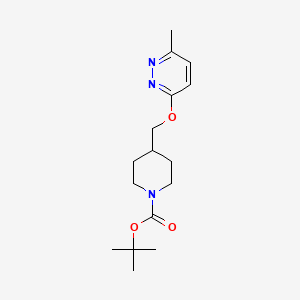

![4-(4-Methylsulfanylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903769.png)
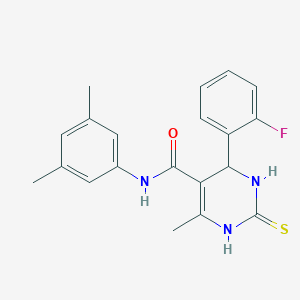

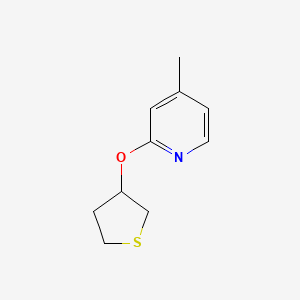

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B2903778.png)

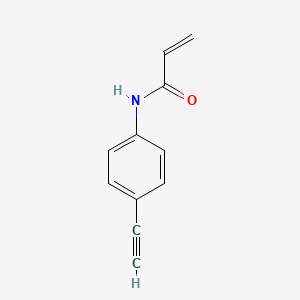
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2903782.png)

